1-(5-methyl-1H-indazol-3-yl)ethanone
Description
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-(5-methyl-1H-indazol-3-yl)ethanone |
InChI |
InChI=1S/C10H10N2O/c1-6-3-4-9-8(5-6)10(7(2)13)12-11-9/h3-5H,1-2H3,(H,11,12) |
InChI Key |
SWFMNEVRYVDJKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NN=C2C(=O)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursors
- 1H-Indazole : The unsubstituted indazole serves as the core scaffold.
- Methylation Reagents : Methyl iodide or methyl sulfate are commonly used for electrophilic methylation.
- Acetylation Agents : Acetic anhydride or acetyl chloride in the presence of Lewis acid catalysts (e.g., aluminum chloride) facilitate the introduction of the ethanone group.
Stepwise Synthesis Approach
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Selective Methylation at 5-position | Methyl iodide, base (e.g., K2CO3), DMF, 80°C | 70-85 | Achieves regioselective methylation on indazole ring |
| 2 | Acetylation at 3-position | Acetyl chloride, AlCl3, dichloromethane, 0–5°C | 60-75 | Controlled temperature to avoid side reactions |
Methylation: The 5-position of indazole is selectively methylated using methyl iodide under basic conditions. The choice of solvent (DMF) and temperature control is critical to avoid over-alkylation or methylation at undesired positions.
Acetylation: The 3-position acetylation is achieved via Friedel-Crafts type acylation using acetyl chloride and aluminum chloride. Maintaining low temperature (0–5°C) minimizes side reactions and decomposition.
Alternative Synthetic Routes
Bromination followed by Methylation and Acetylation : In some synthetic schemes, bromination at the 5-position precedes methylation, allowing for a halogen-metal exchange to introduce the methyl group. This method may involve:
- Bromination using N-bromosuccinimide (NBS) or bromine in acetic acid at 0–1°C.
- Palladium-catalyzed cross-coupling (e.g., Suzuki coupling) to replace the bromo substituent with a methyl group.
- Subsequent acetylation as described above.
Direct One-Pot Methods : Some literature reports condensation reactions involving substituted indazoles with acetyl derivatives under basic catalysis (e.g., piperidine in DMSO) at ambient temperature, yielding the target compound in high purity and yield.
Reaction Mechanisms and Key Parameters
Regioselectivity : The indazole ring's electronic distribution guides selective substitution. The 5-position is activated for electrophilic substitution due to resonance stabilization.
Catalyst Role : Lewis acids like AlCl3 coordinate with acetyl chloride, increasing electrophilicity for Friedel-Crafts acylation.
Temperature Control : Low temperatures during acetylation reduce poly-substitution and decomposition.
Solvent Effects : Aprotic solvents such as dichloromethane or tetrahydrofuran (THF) are preferred for acetylation due to inertness and good solubility.
Purification and Characterization
Purification : Column chromatography using silica gel with hexane/ethyl acetate gradients effectively separates unreacted starting materials and byproducts.
Characterization : Confirmatory techniques include:
- ¹H NMR : Signals for methyl group at ~2.3 ppm and acetyl methyl at ~2.6–2.8 ppm.
- ¹³C NMR : Carbonyl carbon resonance near 190–200 ppm.
- Mass Spectrometry : Molecular ion peak consistent with C10H12N2O (molecular weight ~176 g/mol).
- IR Spectroscopy : Strong C=O stretch around 1680–1700 cm⁻¹.
Summary Table of Preparation Methods
| Method No. | Synthetic Route Description | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| 1 | Direct methylation of indazole followed by acetylation | Methyl iodide, K2CO3, DMF; acetyl chloride, AlCl3, DCM, 0–5°C | 60–85 | Straightforward, good regioselectivity | Requires strict temperature control |
| 2 | Bromination → Suzuki coupling (methylation) → acetylation | NBS/Br2, Pd catalyst, methylboronic acid, acetyl chloride, AlCl3 | 55–75 | Versatile, allows functional group manipulation | Multi-step, requires palladium catalyst |
| 3 | One-pot condensation in DMSO with base catalyst | Piperidine, DMSO, ambient temperature | Up to 90 | High yield, operationally simple | May require extensive purification |
Research Findings and Notes
Studies indicate that controlling stoichiometry and reaction time is crucial for maximizing yield and purity.
Use of inert atmosphere (argon or nitrogen) during acetylation prevents oxidation and side reactions.
The methyl substitution at the 5-position influences the electronic properties of the indazole ring, affecting reactivity in subsequent steps.
Cross-coupling methods allow for further functionalization beyond methylation, enabling structural diversity for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
1-(5-methyl-1H-indazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Scientific Research Applications
1-(5-methyl-1H-indazol-3-yl)ethanone serves as a versatile intermediate in the synthesis of more complex indazole derivatives. Its unique structure allows for various chemical transformations, making it valuable in:
- Organic Synthesis : Used to create new indazole derivatives with potential biological activities.
- Medicinal Chemistry : Investigated for its role as an enzyme inhibitor, particularly in cancer research .
Anticancer Properties
Research indicates that this compound may exhibit anticancer properties by interacting with specific cellular targets involved in cell cycle regulation and DNA damage response. Preliminary studies suggest that it can inhibit certain kinases, which are critical in cancer cell proliferation.
Enzyme Inhibition
The compound has been noted for its ability to inhibit enzymes associated with various biochemical pathways. For example, it may target kinases involved in the DNA damage response, potentially leading to enhanced sensitivity of cancer cells to chemotherapy .
Case Studies
- Molecular Docking Studies : A study performed molecular docking analysis on derivatives of indazole compounds, including this compound, against known targets such as DNA gyrase. The results indicated strong binding affinities, suggesting potential as therapeutic agents against bacterial infections .
- Synthesis and Evaluation : Another research effort focused on synthesizing a series of indazole derivatives, including this compound. The synthesized compounds were evaluated for their biological activities, revealing promising results against various cancer cell lines .
Mechanism of Action
The mechanism of action of 1-(5-methyl-1H-indazol-3-yl)ethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 1-(5-methyl-1H-indazol-3-yl)ethanone and related compounds:
Key Observations:
Structural Isomerism: The position of methyl substitution (C5 vs. N1) in indazole derivatives significantly alters electronic and steric properties.
Halogenation Effects: Bromo and chloro substituents in 1-(5-bromo-6-chloro-1H-indazol-1-yl)ethanone increase electrophilicity, making it reactive in Suzuki-Miyaura cross-coupling reactions .
Heterocycle Replacement: Replacing indazole with indole (as in 1-(3-hydroxy-5-iodo-1H-indol-1-yl)ethanone) reduces the number of nitrogen atoms in the aromatic system, altering hydrogen-bonding capabilities and pharmacokinetic profiles .
Synthetic Methods: Ultrasound-assisted synthesis (e.g., chalcone-substituted quinoxalines in ) improves yield and reduces reaction time compared to conventional heating for ethanone derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
